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molecular formula C8H8N2O B1645516 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol

3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol

Cat. No. B1645516
M. Wt: 148.16 g/mol
InChI Key: GEHUJXQXJINFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586423B2

Procedure details

2-Amino5-bromopyridine (7-1), 10.0 g (57.8 mmol) was stirred in pyrrolidine (96.5 mL, 1.16 mol, 20 equiv) in a flame dried round bottom flask under argon. Propargyl alcohol (10.1 mL, 173 mmol) and tetrakis triphenylphosphine palladium(0) (1.34 g, 1.16 mmol) were added and the solution was degassed 3×by alternating vacuum/Ar. Heat to 80° C. After 18 h the bulk of the pyrrolidine was removed in vacuo and the residue was diluted with water. Extract with CH2Cl2 three times, and the extracts were dried over Na2SO4, filtered and concentrated to provide impure product. The aqueous layer was further extracted ten times with CH2Cl2/nBuOH (95:5). The extracts were dried over Na2SO4, filtered and concentrated. The two samples were combined and were purified in two batches by flash column chromatography (gradient: CH2Cl2 to CH2Cl2/MeOH, 90:10). The product was triurated with ice cold CH2Cl2, filtered, and washed with ice cold CH2Cl2. Afforded the titled compound as a pale yellow solid. 1H NMR (CD3OD) δ7.96 (d, 1H, J=2.2 Hz), 7.45 (dd, 1H, J=2.4, 8.8 Hz), 6.51 (d, 1H, J=8.8 Hz), 4.36 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.5 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium(0)
Quantity
1.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.N1CCCC1.[CH2:14]([OH:17])[C:15]#[CH:16]>>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([C:16]#[C:15][CH2:14][OH:17])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
96.5 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C#C)O
Name
tetrakis triphenylphosphine palladium(0)
Quantity
1.34 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried round bottom flask under argon
CUSTOM
Type
CUSTOM
Details
the solution was degassed 3×
CUSTOM
Type
CUSTOM
Details
After 18 h the bulk of the pyrrolidine was removed in vacuo
Duration
18 h
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
Extract with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide impure product
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted ten times with CH2Cl2/nBuOH (95:5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
were purified in two batches by flash column chromatography (gradient: CH2Cl2 to CH2Cl2/MeOH, 90:10)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ice cold CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)C#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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